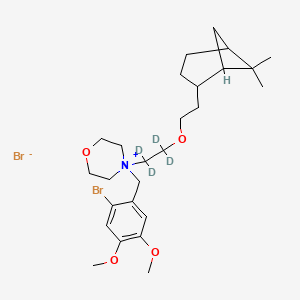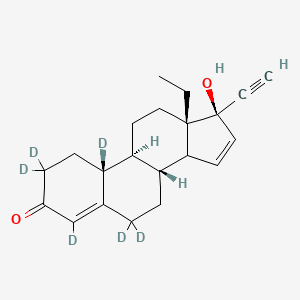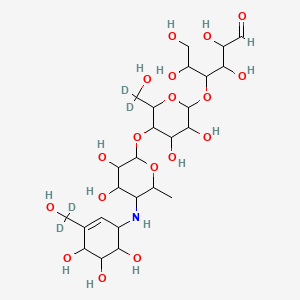
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves multiple steps, starting from the extraction of raw materials from Euphorbia peplus. The compound is typically isolated using chromatographic techniques, followed by acetylation and benzoylation reactions to introduce the acetoxy and benzoyloxy groups . The reaction conditions often involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves its interaction with specific molecular targets and pathways. The compound is known to modulate signaling pathways involved in inflammation and cell proliferation . It exerts its effects by binding to receptors and enzymes, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxyphorbol: Another diterpenoid with similar structural features.
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxyresiniferatoxin: Known for its potent biological activities.
Uniqueness
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane stands out due to its unique combination of acetoxy and benzoyloxy groups, which confer distinct chemical and biological properties . Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
219916-77-5 |
|---|---|
Molekularformel |
C35H46O12 |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)
![7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B1150826.png)



![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1150838.png)


